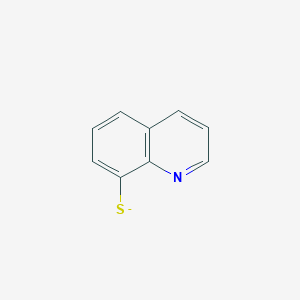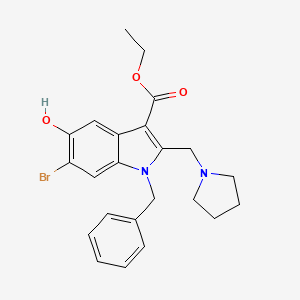![molecular formula C18H17N5O3S B11517235 N-(2,4-dimethylphenyl)-2-{[5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11517235.png)
N-(2,4-dimethylphenyl)-2-{[5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-DIMETHYLPHENYL)-2-{[3-(3-NITROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]SULFANYL}ACETAMIDE is a synthetic organic compound It features a complex structure with multiple functional groups, including a triazole ring, nitrophenyl group, and acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-2-{[3-(3-NITROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Nitro Group: Nitration of the phenyl ring using nitric acid and sulfuric acid.
Formation of the Acetamide Moiety: Acylation reactions using acetic anhydride or acetyl chloride.
Coupling Reactions: To link the triazole and phenyl groups, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The triazole ring can undergo reduction reactions, potentially altering its electronic properties.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Aminophenyl derivatives: From the reduction of the nitro group.
Substituted triazoles: From electrophilic aromatic substitution reactions.
Scientific Research Applications
N-(2,4-DIMETHYLPHENYL)-2-{[3-(3-NITROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]SULFANYL}ACETAMIDE may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors.
Materials Science: Use in the development of novel polymers or as a building block for advanced materials.
Biological Studies: Investigating its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating their function. The triazole ring and nitrophenyl group could play crucial roles in binding to the target site, while the acetamide moiety might influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-DIMETHYLPHENYL)-2-{[3-(4-NITROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]SULFANYL}ACETAMIDE: Similar structure but with a different position of the nitro group.
N-(2,4-DIMETHYLPHENYL)-2-{[3-(3-AMINOPHENYL)-1H-1,2,4-TRIAZOL-5-YL]SULFANYL}ACETAMIDE: Nitro group replaced with an amino group.
Uniqueness
The specific arrangement of functional groups in N-(2,4-DIMETHYLPHENYL)-2-{[3-(3-NITROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]SULFANYL}ACETAMIDE may confer unique properties, such as specific binding affinities or reactivity patterns, distinguishing it from similar compounds.
Properties
Molecular Formula |
C18H17N5O3S |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H17N5O3S/c1-11-6-7-15(12(2)8-11)19-16(24)10-27-18-20-17(21-22-18)13-4-3-5-14(9-13)23(25)26/h3-9H,10H2,1-2H3,(H,19,24)(H,20,21,22) |
InChI Key |
UGOVGVNQOLBFKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[(2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide](/img/structure/B11517152.png)

![Methyl ({2-[(methoxycarbonyl)amino]-5-nitrophenyl}sulfonyl)acetate](/img/structure/B11517165.png)
![2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-methyl-N-phenylacetamide](/img/structure/B11517171.png)
![N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-4-(trifluoromethoxy)aniline](/img/structure/B11517173.png)
![1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone](/img/structure/B11517197.png)

![8-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11517206.png)

![2,4-dibromo-6-[(E)-(2-{4-[(2,3-dimethylphenyl)amino]-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11517220.png)

![5-cyano-2-methyl-N-(2-methylphenyl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11517230.png)
![(E)-2-(benzo[d]thiazol-2-ylthio)-N'-((2-(benzyloxy)naphthalen-1-yl)methylene)acetohydrazide](/img/structure/B11517231.png)
![6-methyl-7-(prop-2-en-1-yloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11517233.png)
